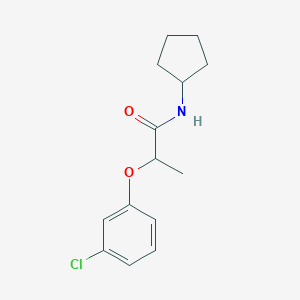![molecular formula C14H21NO5 B253438 N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)
N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that is derived from the naturally occurring compound, trimethoxybenzamide.
Mécanisme D'action
The mechanism of action of N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in inflammation and tumor growth. It also has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may help to prevent or slow the progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-tumor properties by inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide in lab experiments is its high degree of purity. This makes it easier to control the variables in experiments and ensures that the results are accurate. However, one limitation is that the mechanism of action of the compound is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide. One area of research is to further explore its potential therapeutic applications, particularly in the treatment of neurological disorders. Another area of research is to better understand its mechanism of action, which may lead to the development of more targeted therapies. Additionally, research could focus on developing more efficient synthesis methods for the compound.
Méthodes De Synthèse
The synthesis method of N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1-(hydroxymethyl)propylamine in the presence of a base such as triethylamine. The reaction yields N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide as a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide |
|---|---|
Formule moléculaire |
C14H21NO5 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N-(1-hydroxybutan-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H21NO5/c1-5-10(8-16)15-14(17)9-6-11(18-2)13(20-4)12(7-9)19-3/h6-7,10,16H,5,8H2,1-4H3,(H,15,17) |
Clé InChI |
CQJJDSYWWIEDOK-UHFFFAOYSA-N |
SMILES |
CCC(CO)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
SMILES canonique |
CCC(CO)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)








